Ethyl 4-bromo-2-fluorobenzoylformate
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Overview
Description
Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound with the molecular formula C10H8BrFO3 and a molecular weight of 275.07 g/mol . It is a derivative of benzoylformate, where the benzene ring is substituted with bromine and fluorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-fluorobenzoylformate can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzoylformate derivative is treated with bromine and fluorine reagents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluorobenzoylformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Reduction: The carbonyl group in the benzoylformate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoylformates with various functional groups.
Reduction: Formation of ethyl 4-bromo-2-fluorobenzyl alcohol.
Oxidation: Formation of ethyl 4-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-fluorobenzoylformate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the benzoylformate moiety, which can react with nucleophiles like amino acids in proteins .
Comparison with Similar Compounds
Ethyl 4-bromo-2-fluorobenzoylformate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the formate group, leading to different reactivity and applications.
Ethyl bromodifluoroacetate: Contains two fluorine atoms and a bromine atom, used in different synthetic applications due to its unique chemical properties.
4-Bromo-2-fluorobenzoic acid: Lacks the ethyl ester group, making it more acidic and suitable for different types of reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGEPVEYOTFQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641284 |
Source
|
Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-56-7 |
Source
|
Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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